molecular formula C15H9Br2NO2S B11122181 6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid

6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B11122181
M. Wt: 427.1 g/mol
InChI Key: GNQWNKAPUDRNHG-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C14H7Br2NO2S. This compound is characterized by the presence of bromine atoms, a thiophene ring, and a quinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atoms or other substituents.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups into the molecule.

Scientific Research Applications

6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the quinoline core play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid: A closely related compound with similar structural features.

    2-(5-Bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid: Lacks the bromine atom at the 6-position.

    6-Bromo-3-methylquinoline-4-carboxylic acid: Does not contain the thiophene ring.

Uniqueness

6-Bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid is unique due to the presence of both bromine atoms and the thiophene ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications and distinguish it from other similar compounds.

Properties

Molecular Formula

C15H9Br2NO2S

Molecular Weight

427.1 g/mol

IUPAC Name

6-bromo-2-(5-bromothiophen-2-yl)-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C15H9Br2NO2S/c1-7-13(15(19)20)9-6-8(16)2-3-10(9)18-14(7)11-4-5-12(17)21-11/h2-6H,1H3,(H,19,20)

InChI Key

GNQWNKAPUDRNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(S3)Br)C(=O)O

Origin of Product

United States

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